1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide
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Overview
Description
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is also known by its IUPAC name, 3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione . This compound is characterized by its unique structure, which includes a cyclohexane ring with various functional groups attached, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, also known as 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, is primarily used as an anti-ulcer agent
Mode of Action
It is known to exhibit potent anti-ulcer activity
Biochemical Pathways
Given its anti-ulcer properties , it may be involved in the regulation of gastric acid secretion or the protection of gastric mucosa, but this is speculative and requires further investigation.
Result of Action
It is known to exhibit potent anti-ulcer activity , suggesting that it may have protective effects on the gastric mucosa or regulatory effects on gastric acid secretion.
Biochemical Analysis
Biochemical Properties
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide plays a crucial role in biochemical reactions, particularly in its function as an anti-ulcer agent. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. The compound has been shown to inhibit certain enzymes involved in ulcer formation, thereby reducing the severity and occurrence of ulcers . Additionally, it may interact with proteins involved in cell signaling pathways, further contributing to its therapeutic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to downregulate the expression of pro-inflammatory genes, thereby reducing inflammation and promoting healing in ulcerated tissues . Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, the compound may inhibit the activity of enzymes involved in the production of gastric acid, thereby reducing acid secretion and preventing ulcer formation . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation and tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its therapeutic efficacy over extended periods . Degradation products may form under different conditions, potentially altering its effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces ulcer formation and promotes healing without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to the liver or kidneys. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production and utilization . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different tissues can influence its efficacy and safety. For example, accumulation in the stomach lining may enhance its anti-ulcer effects, while distribution to other tissues may lead to off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and other biomolecules, thereby modulating its therapeutic effects.
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and reduction reactions to introduce the keto and hydroxy groups . Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide can be compared with other similar compounds, such as:
1-Oxo-4-hydroxy-2-en-4-methylcyclohexa-5,8-olide: Similar structure but with a methyl group instead of an ethyl group.
1-Oxo-4-hydroxy-2-en-4-propylcyclohexa-5,8-olide: Similar structure but with a propyl group instead of an ethyl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTIRZSUTZHBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)(C=CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of finding 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?
A1: This compound, also known as 1-oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, represents a significant finding as it is likely biogenetically linked to pyrrolidine alkaloids also identified in Jacobaea gigantea [, ]. This is particularly interesting because pyrrolidine alkaloids were previously unreported in the Jacobaea/Senecio genera. The co-occurrence of these compounds suggests a shared biosynthetic pathway and warrants further investigation into their potential synergistic activities.
Q2: How was 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione isolated from Jacobaea gigantea?
A2: Researchers successfully isolated 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione from the n-butanolic fraction of Senecio giganteus (synonym: Jacobaea gigantea) flowers []. This was achieved by employing Fast Centrifugal Partition Chromatography (FCPC), a technique that enables the rapid isolation of target compounds from complex mixtures. The structure was confirmed through spectroscopic analysis including UV, 1H NMR, 13C NMR, and mass spectrometry.
Q3: What other types of compounds were found alongside 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?
A3: In addition to 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, researchers identified a range of other phenolic compounds in Jacobaea gigantea. These included another quinone derivative, jacaranone, as well as chlorogenic acid, hyperoside, quercetin 3-O-β-D-robinobioside, isorhamnetin-3-O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide, and isorhamnetin-3-O-β-D-glucuronide-6″-methyl ester []. The presence of these diverse compounds highlights the rich chemical diversity found within this plant species.
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